Cloperastine
Descripción general
Descripción
Cloperastina es un compuesto que se utiliza principalmente como antitusivo (supresor de la tos) y antihistamínico. Se comercializa en diversas formas, incluyendo clorhidrato de cloperastina y fendizoato de cloperastina. Este compuesto se utiliza ampliamente en Japón, Hong Kong y algunos países europeos para el tratamiento de la tos asociada a enfermedades respiratorias .
Aplicaciones Científicas De Investigación
Cloperastina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los agentes antitusivos.
Biología: Cloperastina se estudia por sus efectos en varias vías biológicas, incluyendo sus propiedades antihistamínicas y anticolinérgicas.
Industria: Cloperastina se utiliza en la formulación de varios productos farmacéuticos, incluyendo jarabes para la tos y comprimidos.
Mecanismo De Acción
El mecanismo de acción preciso de cloperastina no se comprende completamente, pero se han identificado varias actividades biológicas:
Ligando del Receptor σ1: Cloperastina actúa como ligando del receptor σ1, probablemente como agonista.
Bloqueador del Canal GIRK: Bloquea los canales de potasio rectificados internamente acoplados a proteínas G (GIRK).
Antihistamínico: Cloperastina exhibe actividad antihistamínica al unirse al receptor de histamina H1 y bloquear las respuestas fisiológicas inducidas por la histamina.
Anticolinérgico: También tiene propiedades anticolinérgicas, que contribuyen a sus efectos secundarios como la sedación y la somnolencia.
Análisis Bioquímico
Biochemical Properties
Cloperastine plays a significant role in biochemical reactions primarily through its interactions with various receptors and ion channels. It acts as a ligand for the sigma-1 receptor, with a binding affinity (K_i) of 20 nM, likely functioning as an agonist . Additionally, this compound blocks GIRK (G-protein-coupled inwardly-rectifying potassium) channels, which contributes to its antitussive efficacy . It also exhibits antihistamine properties by binding to the H1 receptor with a K_i of 3.8 nM . These interactions highlight this compound’s multifaceted role in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of esophageal squamous cell carcinoma cells by suppressing mitochondrial oxidative phosphorylation . This inhibition affects the energy production within the cells, leading to reduced cell growth and proliferation. This compound’s antihistamine and anticholinergic properties also contribute to its effects on cellular functions, such as reducing bronchial secretions and providing mild bronchorelaxation .
Molecular Mechanism
The molecular mechanism of this compound involves several biological activities. It acts as a ligand for the sigma-1 receptor, which is involved in modulating various cellular functions, including ion channel regulation and cell survival . This compound also blocks GIRK channels, which are involved in regulating neuronal excitability and neurotransmitter release . Additionally, its antihistamine activity is mediated through the inhibition of H1 receptors, leading to reduced histamine-induced responses . These molecular interactions collectively contribute to this compound’s antitussive and antihistamine effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound maintains its antitussive effects in both in vitro and in vivo models . The pharmacokinetics of this compound indicate that it is well-absorbed and distributed within the body, with a half-life that supports sustained activity . Long-term studies have also indicated that this compound does not exhibit significant degradation, ensuring its continued effectiveness in suppressing cough over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively suppresses cough without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including sedation and drowsiness . Studies in rodents and dogs have shown that this compound is well-tolerated at recommended doses, but caution is advised at higher concentrations to avoid potential toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes . The metabolic pathways involve the action of cytochrome P450 enzymes, which facilitate the conversion of this compound into its metabolites . These metabolites are then excreted through the kidneys. The involvement of specific enzymes and cofactors in the metabolism of this compound highlights its complex metabolic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed efficiently from the gastrointestinal tract and distributed throughout the body . The drug’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . This compound’s ability to cross the blood-brain barrier also contributes to its central antitussive effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on oxidative phosphorylation . By inhibiting key proteins involved in mitochondrial respiration, this compound disrupts the production of ATP, leading to reduced cellular energy levels . This subcellular targeting is crucial for its antitumor effects, as demonstrated in studies on esophageal squamous cell carcinoma cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de cloperastina implica varios pasos clave:
Halogenación: Se halogeniza el 4-clorobenzhidrol utilizando tribromuro de fósforo en tetraclorometano para producir 1-(bromofenilmetil)-4-clorobenceno.
Eterificación: Este intermedio se trata entonces con clorhidrina de etileno (2-cloroetanol) para formar 1-(4-clorobenzhidril)oxi-2-cloroetano.
Reacción Final: El paso final consiste en hacer reaccionar este compuesto con piperidina para obtener cloperastina.
Métodos de Producción Industrial: La producción industrial de clorhidrato de cloperastina implica pasos similares, pero se optimiza para la producción a gran escala. Las condiciones del proceso son suaves y la operación es cómoda y sencilla, lo que la hace adecuada para la producción industrial a gran escala. La pureza del producto objetivo obtenido por este método alcanza más del 99,7 por ciento, siendo las impurezas individuales inferiores al 0,1 por ciento .
3. Análisis de las Reacciones Químicas
Tipos de Reacciones: Cloperastina sufre varias reacciones químicas, incluyendo:
Oxidación: Cloperastina puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de cloperastina.
Sustitución: Cloperastina puede sufrir reacciones de sustitución, particularmente las que involucran el anillo de piperidina y los anillos aromáticos.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se pueden emplear agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Análisis De Reacciones Químicas
Types of Reactions: Cloperastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the piperidine ring and the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Comparación Con Compuestos Similares
Cloperastina pertenece a la clase de compuestos orgánicos conocidos como difenilmetanos. Los compuestos similares incluyen:
Difenhidramina: Otro antihistamínico con propiedades sedantes.
Clorfeniramina: Un antihistamínico utilizado para tratar las reacciones alérgicas.
Dextrometorfano: Un agente antitusivo común utilizado en jarabes para la tos.
Singularidad de Cloperastina: Cloperastina es única debido a su doble acción como antitusivo y antihistamínico. Su capacidad de actuar sobre el sistema nervioso central y los receptores periféricos en el árbol traqueobronquial la hace particularmente eficaz en la supresión de la tos .
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14984-68-0 (hydrochloride) | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048532 | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
178-180 | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3703-76-2 | |
Record name | Cloperastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3703-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloperastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M5L7BXEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cloperastine?
A1: this compound exhibits its antitussive effect through a dual mechanism. Primarily, it acts centrally on the cough center. [] Additionally, it interacts with peripheral receptors located in the tracheobronchial tree. []
Q2: How does this compound interact with GIRK channels, and what are the downstream effects?
A2: this compound demonstrates inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channels. [, ] This inhibition can lead to various downstream effects, including:
- Modulation of neuronal excitability: GIRK channels play a crucial role in regulating neuronal excitability by mediating potassium efflux and membrane hyperpolarization. [] Inhibition of these channels by this compound can potentially alter neuronal activity.
- Influence on neurotransmitter levels: GIRK channels are coupled to various G protein-coupled receptors, including those for monoamines. [] By inhibiting GIRK channels, this compound may indirectly impact the levels of neurotransmitters like serotonin and dopamine, potentially contributing to its antidepressant-like effects observed in preclinical studies. []
- Improvement of micturition dysfunctions: Research suggests that this compound's inhibitory action on GIRK channels might contribute to its ability to improve micturition dysfunctions in rodent models of cerebral infarction. []
Q3: What is the significance of this compound's action on the Sigma-1 receptor in the context of COVID-19?
A3: this compound has been shown to interact with the Sigma-1 receptor. [] This receptor resides in the endoplasmic reticulum membrane associated with mitochondria. [] While the exact implications of this interaction for COVID-19 are not fully understood, some researchers propose exploring this compound's potential effect on the disease. [] This is based on the hypothesis that its interaction with the Sigma-1 receptor, coupled with its antitussive and non-specific antiviral properties, might be beneficial in the early stages of COVID-19. []
Q4: Does this compound have any effects on glucose uptake?
A4: Yes, this compound acts as a type 1 sodium-dependent glucose cotransporter (SGLT1) inhibitor. [] This inhibition leads to a blockade of glucose uptake in lung cells. [] The potential implications of this effect on various physiological and pathological conditions are still under investigation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C21H24ClNO and its molecular weight is 341.87 g/mol. This information can be derived from its chemical structure.
Q6: Is there any information available on the spectroscopic data of this compound, particularly its crystal structure?
A6: Yes, the crystal structure of this compound Fendizoate has been determined using X-ray analysis. [] This analysis revealed key structural features, including the conformation of the molecule, bond lengths, and angles. The two phenyl rings in this compound are nearly perpendicular, and the piperidine ring adopts a chair conformation. [] This information is crucial for understanding the structure-activity relationship of this compound and its analogs.
Q7: What is known about the pharmacokinetics of this compound enantiomers?
A7: Research has explored the stereoselective pharmacokinetics of this compound enantiomers in rats. [] The study revealed that both the absorption and elimination processes of the enantiomers were not stereoselective, indicating that both forms exhibit similar pharmacokinetic behavior. []
Q8: Has the pharmacokinetic profile of this compound been studied in humans?
A8: While specific details on human pharmacokinetic parameters were not found within the provided abstracts, studies have investigated the simultaneous quantitation of this compound with other drugs in human plasma using LC-MS/MS. [] This suggests that pharmacokinetic studies in humans have been conducted, and the data might be available in the full research articles.
Q9: What preclinical models have been used to study the effects of this compound?
A9: Various animal models have been employed to investigate the effects of this compound, including:
- Methamphetamine-induced hyperactive mice: This model was used to study the effects of this compound on GIRK channel expression and hyperactivity. [] Results suggested that this compound could ameliorate hyperactivity by inhibiting GIRK channels in the brain.
- Cerebral infarction in rats: This model explored the potential therapeutic value of this compound for treating micturition reflex disorders associated with cerebral infarction. [, ]
- Prenatally DES-exposed mice: This model investigated this compound's ability to rescue the impairment of passive avoidance responses caused by prenatal exposure to diethylstilbestrol (DES). []
Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?
A10: Several analytical techniques are utilized for analyzing this compound, including:
- High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying this compound enantiomers in various matrices, such as plasma. [, , ] This technique often employs chiral stationary phases to achieve enantiomeric resolution.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the simultaneous quantitation of this compound with other drugs in complex biological samples like human plasma. [, ]
- Flow-injection chemiluminescence analysis: This method has been developed for the determination of this compound hydrochloride, offering high sensitivity and a wide linear range. []
- Gas chromatography/mass spectrometry (GC/MS): This technique, coupled with pipette tip solid-phase extraction, has been used for the simultaneous determination of this compound with other antihistamine drugs in human plasma. []
Q11: Has the method validation for the analytical techniques used for this compound been described in the literature?
A11: Yes, validation parameters for analytical methods used to quantify this compound are frequently reported in research articles. For instance, studies utilizing LC-MS/MS for this compound quantification often present validation data for linearity, accuracy, precision, and recovery. [, ]
Q12: Is there any information available on the environmental presence and potential toxicity of this compound?
A12: A study investigated the presence and toxicity of pharmaceuticals, including this compound, in the Llobregat River basin in Spain. [] This study highlights the growing concern regarding pharmaceutical contamination in aquatic environments and its potential ecological impacts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.